molecular formula C23H32N2O4 B8667492 1H-Indole-3-carboxylic acid, 1-[1-[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-2-methyl-, methyl ester

1H-Indole-3-carboxylic acid, 1-[1-[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-2-methyl-, methyl ester

Cat. No.: B8667492
M. Wt: 400.5 g/mol
InChI Key: JETDZGLZGYWPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-3-carboxylic acid, 1-[1-[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-2-methyl-, methyl ester is a useful research compound. Its molecular formula is C23H32N2O4 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H32N2O4

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 2-methyl-1-[1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl]indole-3-carboxylate

InChI

InChI=1S/C23H32N2O4/c1-15(17-11-13-24(14-12-17)22(27)29-23(3,4)5)25-16(2)20(21(26)28-6)18-9-7-8-10-19(18)25/h7-10,15,17H,11-14H2,1-6H3

InChI Key

JETDZGLZGYWPJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C(C)C3CCN(CC3)C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 mL round bottom flask was charged with a magnetic stir bar, (R or S,Z)-tert-butyl 4-(1-(3-(2-bromophenyl)-4-methoxy-4-oxobut-2-en-2-ylamino)ethyl)piperidine-1-carboxylate (3.33 g, 6.92 mmol), RuPhos Pre-catalyst II (Chloro-(2-Dicyclohexylphosphino-2′,6′-diisopropoxy-1,1′-biphenyl)[2-(2-aminoethyl)phenyl]palladium(II)-methyl-t-butyl ether adduct) (0.463 g, 0.553 mmol), dicyclohexyl(2′,6′-diisopropoxybiphenyl-2-yl)phosphine (0.387 g, 0.830 mmol), anhydrous 1,4-dioxane (27.7 ml, 6.92 mmol), and sodium methoxide (0.561 g, 10.38 mmol). The reaction mixture was purged and back-filled with nitrogen and heated to 100° C. with stirring overnight before being allowed to cool to rt. The reaction was diluted with ethyl acetate (˜100 ml) and the mixture was filtered through a bed of diatomaceous earth. The filtrate was pre-absorbed onto silica gel (˜30 g) and purified via silica gel chromatography (120 g) using ethyl acetate/hexanes (1:1) as eluent to afford the title compound (2.01 g, 4.77 mmol, 68.9% yield).
Name
tert-butyl 4-(1-(3-(2-bromophenyl)-4-methoxy-4-oxobut-2-en-2-ylamino)ethyl)piperidine-1-carboxylate
Quantity
3.33 g
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0.463 g
Type
reactant
Reaction Step Two
Quantity
0.387 g
Type
reactant
Reaction Step Three
Quantity
27.7 mL
Type
reactant
Reaction Step Four
Name
sodium methoxide
Quantity
0.561 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
68.9%

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